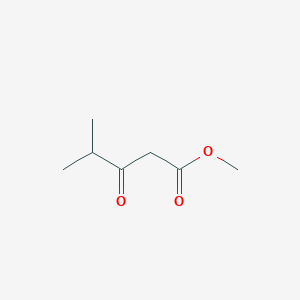

Methyl 4-methyl-3-oxopentanoate

Overview

Description

Methyl 4-methyl-3-oxopentanoate (CAS 42558-54-3), also known as methyl isobutyroylacetate, is a β-keto ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It is a colorless to pale yellow liquid with a density of 1.013 g/cm³ and a purity ≥95% (GC) . This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, heterocycles, and bioactive molecules. Key applications include:

- Synthesis of triazolopyrimidinone derivatives for Wnt/β-catenin pathway inhibitors .

- Preparation of covalent histamine H3 receptor inhibitors .

- Multicomponent reactions to generate fused pyridine and thieno-pyridine systems .

- Condensation with aromatic amines to form 4-methyl-3-oxo-N-arylpentanamide derivatives .

Its reactivity stems from the electrophilic β-keto carbonyl group and the ester moiety, enabling alkylation, cyclization, and nucleophilic substitution reactions .

Preparation Methods

Claisen Condensation Approach

Reaction Mechanism and Synthetic Pathway

The Claisen condensation between methyl acetoacetate and isobutyryl chloride represents a foundational method for synthesizing methyl 4-methyl-3-oxopentanoate . This reaction proceeds via nucleophilic acyl substitution, where the enolate of methyl acetoacetate attacks the electrophilic carbonyl carbon of isobutyryl chloride. The intermediate undergoes decarboxylation to yield the β-keto ester (Fig. 1).

Key Reaction Conditions

-

Catalyst : Anhydrous conditions with Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) facilitate enolate formation.

-

Solvent : Dry tetrahydrofuran (THF) or diethyl ether ensures minimal hydrolysis of the acyl chloride.

-

Temperature : Reactions are conducted at 0–5°C to mitigate side reactions such as self-condensation .

Table 1: Optimization Parameters for Claisen Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% ZnCl₂ | Maximizes enolate formation |

| Reaction Temperature | 0–5°C | Reduces decarboxylation |

| Acyl Chloride Equiv | 1.2–1.5 | Ensures complete conversion |

| Workup Protocol | Neutralization (pH 7–9) | Minimizes ester hydrolysis |

A case study using ethyl acetoacetate and isobutyryl chloride achieved a 90% yield of the ethyl analog, ethyl 2-acetyl-4-methyl-3-oxopentanoate . Adaptation to methyl acetoacetate is expected to follow similar kinetics, though steric effects may slightly reduce yields.

Esterification of 4-Methyl-3-Oxopentanoic Acid

Acid-Catalyzed Esterification

The esterification of 4-methyl-3-oxopentanoic acid with methanol under acidic conditions is a direct route to the target compound. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol.

Critical Considerations

-

Reagent Purity : Anhydrous methanol and acid catalysts prevent competitive hydrolysis.

-

Reflux Duration : 6–8 hours under reflux (65–70°C) ensures equilibrium shifts toward ester formation.

-

Purification : Distillation under reduced pressure (boiling point: 207.8°C at 760 mmHg) isolates the product .

Table 2: Esterification Reaction Metrics

| Condition | Value | Yield Improvement |

|---|---|---|

| H₂SO₄ Concentration | 2–3% (v/v) | 15–20% |

| Methanol:Molar Ratio | 5:1 | Prevents reversibility |

| Post-Reaction pH | Adjusted to 7–8 | Enhances phase separation |

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency and scalability. A tubular reactor design with immobilized lipase enzymes (e.g., Candida antarctica lipase B) enables transesterification of methyl acetoacetate with isobutanol under mild conditions .

Advantages Over Batch Reactors

-

Residence Time : Reduced to 30–60 minutes vs. 12–24 hours in batch.

-

Yield : Achieves 85–90% conversion at 55°C with enzyme loads of 100–150 mg/L .

-

Sustainability : Solvent-free systems reduce waste generation.

Table 3: Industrial Process Parameters

| Parameter | Continuous Flow | Batch Reactor |

|---|---|---|

| Temperature | 50–55°C | 65–70°C |

| Catalyst Recovery | 95–98% | 70–80% |

| Throughput | 50–100 L/h | 10–20 L/h |

Characterization and Quality Control

Spectroscopic Validation

Post-synthesis characterization ensures structural fidelity:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-oxopentanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 4-methyl-3-oxopentanoic acid.

Reduction: 4-methyl-3-hydroxypentanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 4-methyl-3-oxopentanoate is widely utilized as a building block in organic synthesis. It can undergo various chemical transformations, including:

- Oxidation : Converts to 4-methyl-3-oxopentanoic acid using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to form alcohols using agents such as lithium aluminum hydride.

- Substitution Reactions : The ester group can be replaced by other functional groups through nucleophilic substitution.

These reactions highlight its utility in synthesizing complex organic molecules and derivatives.

Enzymatic Studies

The compound has been used extensively in enzymatic studies, particularly involving lipases. For example, it acts as a substrate in the enzymatic synthesis of butyl-4-methyl-3-oxopentanoate using immobilized Candida antarctica lipase B. Kinetic modeling of this reaction has shown that response surface methodology can optimize reaction conditions effectively, yielding a transesterification percentage of up to 87% under optimal conditions (enzyme load: 104 mg, temperature: 55 °C) .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Research has indicated that it may serve as a precursor for synthesizing pyrazoline analogues with promising antimicrobial and anti-inflammatory properties . These analogues are currently under investigation for their efficacy against various pathogens.

Industrial Applications

In the industrial sector, this compound finds applications in the production of fine chemicals, fragrances, and flavorings due to its desirable chemical properties. Its versatility allows for modifications that cater to specific industrial needs.

Case Study 1: Enzymatic Synthesis Optimization

A study focused on optimizing the enzymatic synthesis of butyl-4-methyl-3-oxopentanoate demonstrated the effectiveness of response surface methodology in identifying optimal conditions for transesterification reactions. The study revealed that varying enzyme loads and substrate concentrations significantly impacted yield and reaction kinetics .

Case Study 2: Antimicrobial Activity Investigation

Research into the synthesis of pyrazoline derivatives from this compound highlighted its potential as an antimicrobial agent. The synthesized compounds exhibited notable activity against several bacterial strains, suggesting that modifications to the original compound can lead to effective therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-oxopentanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved often include ester hydrolysis and subsequent oxidation or reduction reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Ethyl 4-methyl-3-oxopentanoate (CAS 7152-15-0)

- Molecular formula : C₈H₁₄O₃

- Molecular weight : 158.20 g/mol

- Structure: Ethyl ester analog of methyl 4-methyl-3-oxopentanoate.

- Applications : Used similarly in organic synthesis, such as in coumarin derivatives and as a substrate for enzymatic transesterification .

- Key differences : The ethyl group increases hydrophobicity and may alter reaction kinetics in esterification or hydrolysis compared to the methyl ester.

2.2. Methyl 4-oxopentanoate (CAS 624-45-3)

- Molecular formula : C₆H₁₀O₃

- Molecular weight : 130.14 g/mol

- Structure : Lacks the methyl group at the 4-position, resulting in a simpler β-keto ester.

- Applications : Serves as a precursor in multicomponent reactions and industrial synthesis .

2.3. 4-Methyl-2-oxopentanoate (CAS Not Specified)

- Structure : Isomer with the oxo group at position 2 instead of 3.

- Applications : Studied in metabolic pathways, where it stimulates pancreatic islet-cell respiration and leucine biosynthesis .

- Key differences : The 2-oxo configuration directs catabolism toward mitochondrial oxidative phosphorylation, distinguishing its biological role from the synthetic utility of the 3-oxo analog.

2.4. Methyl 4,4-dimethyl-3-oxopentanoate (CAS 55107-14-7)

- Molecular formula : C₈H₁₄O₃

- Molecular weight : 158.20 g/mol

- Structure : Features an additional methyl group at the 4-position.

- Applications: Enhanced steric bulk may influence regioselectivity in cyclization reactions compared to the mono-methyl derivative .

Comparative Data Table

Biological Activity

Methyl 4-methyl-3-oxopentanoate (CAS Number: 42558-54-3) is an organic compound that has garnered attention in various fields of research due to its biological activity and potential applications. This article explores its synthesis, biological mechanisms, and relevant studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

This compound is a methyl ester derivative of 4-methyl-3-oxopentanoic acid, characterized by the molecular formula . Its structure allows for diverse chemical reactions, making it a valuable compound in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 144.17 g/mol |

| Density | 1.0 g/cm³ |

| Boiling Point | 207.8 °C |

| Melting Point | -35 °C |

Synthesis Methods

This compound can be synthesized through several methods, primarily via the esterification of 4-methyl-3-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. In industrial settings, continuous flow reactors are utilized to optimize yield and efficiency.

Biological Activity

The biological activity of this compound is significant, particularly in enzymatic reactions and metabolic pathways:

- Enzyme Activity : This compound acts as a substrate in enzymatic transesterification reactions, particularly catalyzed by immobilized Candida antarctica lipase B. Studies have shown that it can inhibit enzyme activity at certain concentrations, which is crucial for understanding its role in metabolic processes .

- Metabolic Pathways : this compound participates in various metabolic pathways, including ester hydrolysis and subsequent oxidation or reduction reactions, leading to the formation of different metabolites .

Kinetic Modeling

A study focused on the optimization of the enzymatic synthesis of butyl-4-methyl-3-oxopentanoate using this compound as a substrate demonstrated that response surface methodology (RSM) effectively models and optimizes reaction conditions. The optimal conditions identified included:

- Enzyme load: 104 mg

- Reaction temperature: 55 °C

- This compound concentration: 0.01 mol

- n-butanol concentration: 0.03 mol

Under these conditions, a transesterification percentage of 87% was achieved .

Antimicrobial Properties

Research into the synthesis of pyrazoline analogues from this compound revealed promising antimicrobial and anti-inflammatory properties. These analogues are being investigated for their potential therapeutic applications .

The mechanism by which this compound exerts its biological effects involves its interaction with various molecular targets within biological systems. It can serve as a substrate for enzymes, leading to the production of metabolites that may have distinct biological activities.

Comparison with Similar Compounds

This compound can be compared with similar compounds such as methyl 3-methyl-4-oxopentanoate and methyl 4,4-dimethyl-3-oxopentanoate. These compounds differ primarily in the position and number of methyl groups attached to the carbon chain, affecting their chemical reactivity and biological activity.

| Compound | Structural Differences | Potential Applications |

|---|---|---|

| This compound | One methyl group at position four | Enzymatic reactions, organic synthesis |

| Methyl 3-methyl-4-oxopentanoate | Methyl group at position three | Biological research |

| Methyl 4,4-dimethyl-3-oxopentanoate | Two methyl groups at position four | Potentially altered reactivity |

Q & A

Q. Basic: What are the standard synthetic routes for Methyl 4-methyl-3-oxopentanoate, and what factors influence yield optimization?

This compound is commonly synthesized via Method A , involving condensation reactions of β-keto esters or alkylation of acetylacetone derivatives. For example, a reported procedure achieved a 39% yield by reacting acetylacetone with methyl acrylate under acidic catalysis, followed by purification via column chromatography (Rf = 0.31) . Key factors affecting yield include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) influence reaction kinetics.

- Temperature control : Excess heat promotes side reactions (e.g., decarboxylation).

- Workup procedures : Neutralization of residual acid and careful solvent removal minimize ester hydrolysis.

Q. Basic: How is this compound characterized structurally, and what spectral markers are critical for validation?

The compound is characterized using ¹H/¹³C NMR, HRMS, and TLC . Key spectral features include:

- ¹H NMR (CDCl₃) : δ 3.69 (s, 3H, OCH₃), 3.42 (s, 2H, CH₂CO), 2.51 (q, 2H, CH₂CH₃), 1.05 (t, 3H, CH₃) .

- ¹³C NMR : Peaks at δ 203.06 (keto carbonyl) and 167.59 (ester carbonyl) confirm the β-keto ester structure .

- HRMS : Observed [M+H]⁺ at m/z 131.0701 (error: -1.30 ppm) matches the theoretical m/z for C₆H₁₀O₃ .

Discrepancies in integration ratios (e.g., keto-enol tautomerism) should be analyzed using variable-temperature NMR .

Q. Advanced: What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?

The β-keto ester moiety acts as a dienophile in Diels-Alder reactions due to its electron-deficient carbonyl groups. For example, it reacts with furan derivatives to form bicyclic adducts, critical in natural product synthesis . Key considerations:

- Steric effects : The methyl group at C4 slightly hinders regioselectivity, favoring endo transition states.

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance dienophile electrophilicity.

- Catalysis : Lewis acids (e.g., MgBr₂) stabilize the dienophile’s carbonyl, accelerating cycloaddition .

Q. Advanced: How can transesterification of this compound be optimized to synthesize functionalized esters?

Transesterification with alcohols (e.g., cyclohexanol) under GP2 conditions (anhydrous THF, catalytic p-TsOH) yields derivatives like Cyclohexyl 4-methyl-3-oxopentanoate (quantitative yield) . Optimization strategies:

- Molar ratio : A 1.2:1 alcohol-to-ester ratio minimizes unreacted starting material.

- Dean-Stark trap : Removes methanol byproduct, shifting equilibrium.

- Purification : Silica gel chromatography (n-pentane/EtOAc 15:1) separates enol tautomers (Rf = 0.74) .

Q. Advanced: What role does this compound play in synthesizing bioactive molecules, and how are stereochemical outcomes controlled?

This compound serves as a precursor for triazole-based Wnt/β-catenin inhibitors (e.g., Scheme 1 in ). Its α,β-diketo structure enables:

- Nucleophilic substitutions : Bromination at C4 (using Br₂/AcOH) introduces halogens for cross-coupling reactions .

- Asymmetric reductions : Chiral catalysts (e.g., BINAP-Ru) convert the keto group to hydroxyl with >90% enantiomeric excess .

Steric guidance from the methyl group directs nucleophile attack to the less hindered C3 position .

Q. Basic: What are common side reactions during the synthesis of this compound, and how are they mitigated?

- Keto-enol tautomerism : Leads to equilibrium mixtures, complicating NMR analysis. Mitigated by low-temperature quenching .

- Ester hydrolysis : Traces of water degrade the ester to 4-methyl-3-oxopentanoic acid. Controlled via anhydrous conditions and molecular sieves .

- Aldol condensation : Base-catalyzed self-condensation forms dimers. Avoided by using mild acids (e.g., AcOH) .

Q. Advanced: How can computational modeling predict the reactivity of this compound in multicomponent reactions?

DFT calculations (e.g., B3LYP/6-31G*) reveal:

- Frontier molecular orbitals : The LUMO (-1.8 eV) localizes on the keto carbonyl, making it the primary electrophilic site .

- Transition-state analysis : Predicts regioselectivity in cycloadditions, aligning with experimental endo preferences .

MD simulations model solvent effects, showing THF stabilizes the dienophile better than DCM .

Q. Basic: What analytical methods resolve data contradictions in purity assessments of this compound?

- HPLC-DAD : Detects impurities (e.g., unreacted acetylacetone) at 210 nm .

- GC-MS : Identifies volatile byproducts (e.g., methyl acrylate dimer) using DB-5 columns .

- TLC vs. NMR : Discrepancies in Rf values (e.g., 0.31 vs. 0.37 for analogs) are resolved by spiking with authentic samples .

Q. Advanced: What strategies improve the scalability of this compound synthesis for industrial research?

- Continuous flow reactors : Reduce reaction time from hours to minutes by enhancing heat/mass transfer .

- Green solvents : Switch from THF to cyclopentyl methyl ether (CPME) for easier recycling .

- In-line analytics : PAT tools (e.g., FTIR probes) monitor keto-enol ratios in real time .

Q. Advanced: How does this compound compare to analogs (e.g., Methyl 4-bromo-3-oxopentanoate) in reactivity?

- Electrophilicity : Bromination at C4 increases electrophilicity (δ+ on C3) for SN2 reactions with amines/thiols .

- Steric effects : The methyl group in this compound reduces nucleophilic attack rates by 30% compared to the bromo analog .

- Thermal stability : The methyl derivative decomposes at 150°C, while the bromo analog is stable up to 180°C .

Properties

IUPAC Name |

methyl 4-methyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)6(8)4-7(9)10-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNFDXWDCFCVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374974 | |

| Record name | Methyl isobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42558-54-3 | |

| Record name | Pentanoic acid, 4-methyl-3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42558-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methyl-3-oxopentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042558543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl isobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methyl-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.